Methanaminium, 1-cyano-N,N,N-trimethyl-

Description

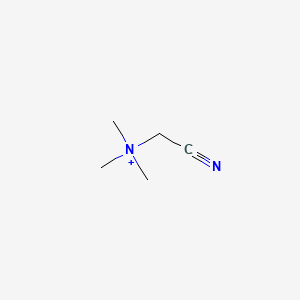

"Methanaminium, 1-cyano-N,N,N-trimethyl-" is a quaternary ammonium cation with the molecular formula C₅H₉N₂⁺, where the nitrogen center is bonded to three methyl groups and a cyano-substituted methyl group (structure: [(NC)CH₂N(CH₃)₃]⁺). It is typically encountered as a salt paired with anions such as chloride or bromide. The cyano group confers strong electron-withdrawing properties, influencing its chemical reactivity and stability. This compound has been identified in applications such as cationic bleach activators and ionic liquids, highlighting its industrial relevance .

Properties

IUPAC Name |

cyanomethyl(trimethyl)azanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N2/c1-7(2,3)5-4-6/h5H2,1-3H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFDNBCKGVPNOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N2+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276804 | |

| Record name | Methanaminium, 1-cyano-N,N,N-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59431-11-7 | |

| Record name | Methanaminium, 1-cyano-N,N,N-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanaminium, 1-cyano-N,N,N-trimethyl- can be synthesized through several methods. One common method involves the reaction of trimethylamine with cyanogen bromide (BrCN) under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile, and the product is isolated through crystallization or distillation .

Industrial Production Methods

In industrial settings, the production of methanaminium, 1-cyano-N,N,N-trimethyl- often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and the compound is typically produced in bulk quantities for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Methanaminium, 1-cyano-N,N,N-trimethyl- undergoes several types of chemical reactions, including:

Substitution Reactions: The cyano group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are often used.

Major Products Formed

Substitution Reactions: Products include various substituted methanaminium derivatives.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.

Scientific Research Applications

Methanaminium, 1-cyano-N,N,N-trimethyl- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications and as a model compound in drug development.

Industry: Used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of methanaminium, 1-cyano-N,N,N-trimethyl- involves its interaction with molecular targets and pathways in biological systems. The cyano group can participate in nucleophilic and electrophilic reactions, leading to the formation of various intermediates and products. These interactions can affect cellular processes and biochemical pathways .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Bleach Activators: The cyano derivative’s cationic structure facilitates peroxide activation in detergent formulations, improving cleaning efficiency .

- Ionic Liquids: Quaternary ammonium salts like the cyano variant are explored as green solvents due to their low volatility and tunable properties .

- Pharmacological Potential: While the 1,4-dioxane analog shows muscarinic activity, the cyano compound’s bioactivity remains underexplored, suggesting an area for future research .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-cyano-N,N,N-trimethylmethanaminium salts?

Synthesis typically involves quaternization of tertiary amines with cyano-substituted alkyl halides. For example, reacting trimethylamine with bromoacetonitrile under anhydrous conditions yields the target compound via nucleophilic substitution. Purification via recrystallization (using solvents like acetonitrile/ether mixtures) is critical to remove unreacted precursors . Note: The cyano group’s electron-withdrawing nature may slow reaction kinetics compared to carboxy or hydroxy analogues .

Q. How can NMR spectroscopy distinguish 1-cyano-N,N,N-trimethylmethanaminium from structurally similar quaternary ammonium compounds?

Q. What stability considerations are critical for handling this compound in aqueous solutions?

The cyano group increases susceptibility to hydrolysis under alkaline conditions (pH > 9), forming carboxylic acid derivatives. Store solutions at 4°C in inert atmospheres to prevent degradation. For long-term storage, lyophilize and keep under argon .

Advanced Research Questions

Q. How does the cyano substituent influence the compound’s ionic behavior in solvent clusters?

Computational studies (DFT or MD simulations) reveal that the cyano group enhances charge delocalization, reducing ion-pairing tendencies in polar aprotic solvents like DMSO. This contrasts with carboxy-substituted analogues, which form stronger hydrogen bonds with counterions . Experimental validation via conductivity measurements or X-ray crystallography is recommended .

Q. What contradictions exist in reported thermochemical data for cyano-substituted quaternary ammonium salts, and how can they be resolved?

Discrepancies in enthalpy of formation (ΔfH°) may arise from differences in experimental methods (e.g., calorimetry vs. gas-phase mass spectrometry). To resolve:

Q. How can this compound be applied in designing ionic liquids for catalytic systems?

The cyano group’s strong dipole moment and low basicity make it suitable for stabilizing transition states in nucleophilic substitution reactions. For example, it can act as a phase-transfer catalyst in biphasic systems (e.g., Knoevenagel condensations). Monitor catalytic efficiency via GC-MS or in situ FTIR .

Methodological Guidance

Q. What analytical techniques are optimal for characterizing trace impurities in synthesized batches?

Q. How should researchers design experiments to study the compound’s reactivity under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.